Cas no 847727-21-3 (8-Chloro-3-iodoquinoline)

8-Chloro-3-iodoquinoline is a halogenated quinoline derivative with significant potential in organic synthesis and pharmaceutical applications. The compound features both chloro and iodo substituents on the quinoline scaffold, enhancing its reactivity for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing nature of the halogen atoms improves its utility as an intermediate in the synthesis of complex heterocyclic compounds. Its high purity and stability under standard conditions make it suitable for use in medicinal chemistry research, particularly in the development of bioactive molecules. The presence of iodine at the 3-position offers a versatile handle for further functionalization, while the chloro group at the 8-position provides additional regioselectivity in subsequent reactions. This compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure quality.
8-Chloro-3-iodoquinoline structure
8-Chloro-3-iodoquinoline structure
Product Name:8-Chloro-3-iodoquinoline
CAS No:847727-21-3
MF:C9H5ClIN
MW:289.500173330307
MDL:MFCD11044980
CID:1080208
PubChem ID:53438635
Update Time:2025-07-02

8-Chloro-3-iodoquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-3-iodoquinoline
    • Quinoline, 8-chloro-3-iodo-
    • 3-Iodo-8-chloroquinoline
    • CLABEFPWOLGBAP-UHFFFAOYSA-N
    • AK471124
    • Z1695906933
    • 8-Chloro-3-iodoquinoline (ACI)
    • MFCD11044980
    • Z1245790669
    • SB71465
    • 847727-21-3
    • CS-0070902
    • F8880-1443
    • XIB72721
    • DTXSID00701409
    • AKOS024255669
    • DA-02422
    • EN300-83917
    • SCHEMBL3204532
    • MDL: MFCD11044980
    • Inchi: 1S/C9H5ClIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
    • InChI Key: CLABEFPWOLGBAP-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=CC(=CN=2)I)C=CC=1

Computed Properties

  • Exact Mass: 288.916
  • Monoisotopic Mass: 288.916
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Boiling Point: 354.8±22.0℃/760mmHg

8-Chloro-3-iodoquinoline Security Information

8-Chloro-3-iodoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006285-1g
8-Chloro-3-iodoquinoline
847727-21-3 97%
1g
$400.05 2023-08-31
Alichem
A189006285-5g
8-Chloro-3-iodoquinoline
847727-21-3 97%
5g
$1164.84 2023-08-31
Alichem
A189006285-10g
8-Chloro-3-iodoquinoline
847727-21-3 97%
10g
$1323.00 2023-08-31
TRC
C601958-10mg
8-Chloro-3-iodoquinoline
847727-21-3
10mg
$ 50.00 2022-06-06
TRC
C601958-50mg
8-Chloro-3-iodoquinoline
847727-21-3
50mg
$ 185.00 2022-06-06
TRC
C601958-100mg
8-Chloro-3-iodoquinoline
847727-21-3
100mg
$ 295.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR223-250mg
8-Chloro-3-iodoquinoline
847727-21-3 97%
250mg
1160CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR223-5g
8-Chloro-3-iodoquinoline
847727-21-3 97%
5g
9227CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR223-100mg
8-Chloro-3-iodoquinoline
847727-21-3 97%
100mg
553CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR223-1g
8-Chloro-3-iodoquinoline
847727-21-3 97%
1g
674.0CNY 2021-07-12

8-Chloro-3-iodoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ;  70 °C; 18 h, 70 °C; 70 °C → rt
Reference
Palladium-catalyzed synthesis of ammonium sulfinates from aryl halides and a sulfur dioxide surrogate. A gas- and reductant-free process
Emmett, Edward J.; Hayter, Barry R.; Willis, Michael C., Angewandte Chemie, 2014, 53(38), 10204-10208

Production Method 2

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ;  15 min, 70 °C; 16 h, 70 °C
Reference
Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2-SO2R coupling
Cabrera-Afonso, Maria Jesus; Lu, Zhi-Peng; Kelly, Christopher B.; Lang, Simon B.; Dykstra, Ryan; et al, Chemical Science, 2018, 9(12), 3186-3191

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
1.2 Reagents: Water
Reference
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines
Sun, Kai; Lv, Yunhe; Wang, Junjie; Sun, Jingjing; Liu, Lulu; et al, Organic Letters, 2015, 17(18), 4416-4419

Production Method 4

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Acetic acid ;  overnight, rt → 80 °C
1.2 Reagents: Sodium sulfite ;  1 h, rt → 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Syntheses, Radiolabelings, and in Vitro Evaluations of Fluorinated PET Radioligands of 5-HT6 Serotoninergic Receptors
Colomb, Julie; Becker, Guillaume; Fieux, Sylvain; Zimmer, Luc; Billard, Thierry, Journal of Medicinal Chemistry, 2014, 57(9), 3884-3890

8-Chloro-3-iodoquinoline Raw materials

8-Chloro-3-iodoquinoline Preparation Products

8-Chloro-3-iodoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:847727-21-3)8-Chloro-3-iodoquinoline
Order Number:A914964
Stock Status:in Stock
Quantity:250.0g/100.0g/50.0g/25.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:54
Price ($):2106.0/1053.0/648.0/405.0/202.0
Email:sales@amadischem.com

8-Chloro-3-iodoquinoline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:847727-21-3)8-Chloro-3-iodoquinoline
A914964
Purity:99%/99%/99%/99%/99%
Quantity:250.0g/100.0g/50.0g/25.0g/10.0g
Price ($):2106.0/1053.0/648.0/405.0/202.0
Email